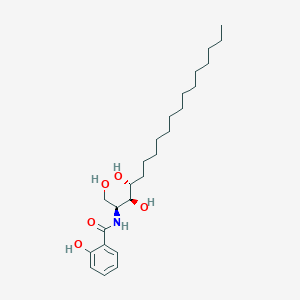
(4-(Trifluoromethyl)phenyl)methanamine hydrochloride
Vue d'ensemble
Description
“(4-(Trifluoromethyl)phenyl)methanamine hydrochloride” is an organic compound with the molecular formula C8H9ClF3N . It is a compound that contains a benzene ring substituted with a trifluoromethyl group . The compound is typically stored at refrigerated temperatures .
Molecular Structure Analysis
The InChI code for “(4-(Trifluoromethyl)phenyl)methanamine hydrochloride” is 1S/C8H8F3N.ClH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H . This indicates the presence of a benzene ring substituted with a trifluoromethyl group and an amine group .Physical And Chemical Properties Analysis
“(4-(Trifluoromethyl)phenyl)methanamine hydrochloride” has a molecular weight of 211.61 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique
Catalytic Applications
(4-(Trifluoromethyl)phenyl)methanamine hydrochloride has been investigated for its use in catalytic reactions. For instance, Şemistan Karabuğa et al. (2015) demonstrated the synthesis of quinazoline-based ruthenium complexes starting from commercially available glycine, which were then applied in transfer hydrogenation of acetophenone derivatives, achieving excellent conversions and high turnover frequency values (Şemistan Karabuğa, S. Bars, Idris Karakaya, S. Gümüş, 2015).
Material Science
In the field of material science, compounds related to (4-(Trifluoromethyl)phenyl)methanamine hydrochloride have been utilized in the synthesis of novel materials. Zhen Ma et al. (2013) explored the synthesis, characterization, and thermal properties of zinc(II) 4′-phenyl-terpyridine compounds, revealing interesting photo-luminescent properties in solid and solution states (Zhen Ma, Wanbing Lu, B. Liang, A. Pombeiro, 2013).
Pharmacological Studies
In pharmacological research, derivatives of (4-(Trifluoromethyl)phenyl)methanamine hydrochloride have been explored for their potential therapeutic applications. Uttara Basu et al. (2014) synthesized Iron(III) complexes with potential for cellular imaging and photocytotoxicity under red light, demonstrating a novel approach to cancer therapy by generating reactive oxygen species and inducing apoptosis in various cell lines (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, A. Chakravarty, 2014).
Chiral Separation
The compound has also been involved in studies focusing on chiral discrimination. Y. Bereznitski et al. (2002) achieved the separation of enantiomers on an amylose tris(3,5-dimethylphenyl)carbamate stationary phase, providing insights into the mechanisms of chiral separation and the role of hydrogen bonding and inclusion interactions (Y. Bereznitski, R. Lobrutto, N. Variankaval, R. Thompson, K. Thompson, P. Sajonz, L. Crocker, J. Kowal, D. Cai, M. Journet, T. Wang, J. Wyvratt, N. Grinberg, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
[4-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDIOEYMKVFUGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Trifluoromethyl)phenyl)methanamine hydrochloride | |
CAS RN |
3047-99-2 | |
| Record name | 4-(Trifluoromethyl)benzylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)